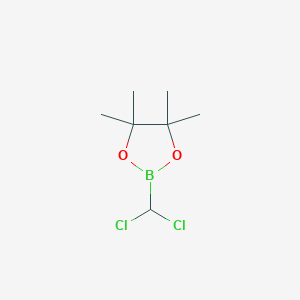

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BCl2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFQFYFLABSDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453031 | |

| Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83622-41-7 | |

| Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" properties

An In-Depth Technical Guide to 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications

Abstract

This compound, also known as (Dichloromethyl)boronic Acid Pinacol Ester, is a versatile and pivotal reagent in modern organic synthesis. Its unique structure, combining the stability of a pinacol boronate ester with the reactivity of a dichloromethyl group, renders it an invaluable building block for the stereocontrolled construction of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its core applications, particularly in iterative cross-coupling reactions. Designed for researchers and professionals in chemistry and drug development, this document synthesizes technical data with mechanistic insights to facilitate its effective use in the laboratory.

Core Properties and Specifications

This compound is a stable, often liquid or low-melting solid compound that is readily handled under standard laboratory conditions.[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 83622-41-7 | [2][3] |

| Molecular Formula | C₇H₁₃BCl₂O₂ | [2][4] |

| Molecular Weight | 210.89 g/mol | [2] |

| Appearance | White or colorless powder, lump, or clear liquid | |

| Boiling Point | 103 °C at 20 mmHg (26.7 mbar) | [3][5] |

| Density | 1.14 g/mL (approx.) | [4] |

| Refractive Index (n/D) | 1.4511 | [3] |

| SMILES | CC1(C)OB(OC1(C)C)C(Cl)Cl | [2] |

| InChI Key | GQFQFYFLABSDDS-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C | [4] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved via a multi-step procedure starting from dichloromethane. The following protocol is adapted from a robust and peer-verified method published in Organic Syntheses, which ensures high reproducibility and yield.[1]

Overall Synthesis Workflow

The process involves the formation of a dichloromethyllithium species, its subsequent reaction with an electrophilic boron source to form the boronic acid, and finally, esterification with pinacol.

Caption: Synthesis workflow from dichloromethane to the final pinacol ester.

Step-by-Step Experimental Protocol

Part A: Synthesis of (Dichloromethyl)boronic acid (1) [1]

-

Setup: Flame-dry a 1-L three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, an addition funnel, and a temperature probe under an argon atmosphere.

-

Reagents: Charge the flask with dry tetrahydrofuran (THF, 200 mL) and dry dichloromethane (10.0 mL, 156 mmol).

-

Cooling: Cool the reaction mixture to -100 °C using an ethanol/liquid nitrogen bath while stirring vigorously (400 rpm). The extreme low temperature is critical to ensure the stability of the highly reactive dichloromethyllithium intermediate, preventing its decomposition.

-

Lithiation: Add a solution of n-butyllithium (2.5 M in hexanes, 50.7 mL, 127 mmol) dropwise via the addition funnel over 45 minutes, ensuring the internal temperature is maintained at -100 °C. Stir for an additional 40 minutes at this temperature.

-

Borylation: Add trimethyl borate (15.0 mL, 133 mmol) in one portion via syringe. Stir the mixture at -100 °C for 40 minutes. Trimethyl borate acts as the electrophilic boron source that traps the carbanion.

-

Quenching: Add 5 N hydrochloric acid (30 mL) in one portion at -100 °C. Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 1 hour. This acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid.

-

Extraction: The resulting crude (dichloromethyl)boronic acid is carried forward to the next step without full purification.

Part B: Synthesis of this compound (2) [1]

-

Setup: To the flask containing the crude boronic acid from Step A, add a magnetic stir bar and dry dichloromethane (100 mL).

-

Esterification: After the boronic acid dissolves, add anhydrous magnesium sulfate (15.3 g, 127 mmol) and pinacol (15.73 g, 133 mmol). Magnesium sulfate acts as a dehydrating agent, driving the esterification equilibrium towards the product by removing the water formed during the reaction.

-

Reaction: Stir the heterogeneous mixture under argon at room temperature for 16 hours.

-

Workup: Upon completion, the reaction mixture is filtered and concentrated to yield the crude product, which can be further purified if necessary. The product is often a liquid that may solidify into a low-melting solid upon cooling.[1]

Core Applications in Organic Synthesis

The utility of this reagent stems from its role as a precursor to other valuable synthetic intermediates and its direct participation in carbon-carbon bond-forming reactions.

Iterative Synthesis of Asymmetric Alkyl Boronate Esters

A primary application, pioneered by the laboratory of Greg C. Fu, involves the use of pinacol (dichloromethyl)boronate in the iterative synthesis of asymmetric (secondary) alkyl boronate esters.[3] This methodology allows for the controlled, stereospecific construction of chiral centers, which is of paramount importance in pharmaceutical and agrochemical synthesis. The dichloromethyl group serves as a masked functional handle that can be transformed into a variety of other groups with high fidelity.[3]

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids and their pinacol esters are cornerstone reagents for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[6][7] While this compound itself is not the direct coupling partner, it is a precursor to other functionalized boronate esters used in these reactions. The pinacol ester group offers enhanced stability, better handling properties, and compatibility with a wide range of reaction conditions compared to the corresponding free boronic acids.[6] This stability is particularly crucial for challenging substrates that may decompose under the basic conditions of the coupling reaction.[7]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.

The reaction is catalyzed by a palladium complex and involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronate ester to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under standard regulations.[9] However, as with all laboratory chemicals, appropriate precautions must be taken.

-

Personal Protective Equipment (PPE): Wear standard protective equipment, including safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or aerosols. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C.[4]

-

First Aid: In case of contact, rinse skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water.[9][12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Conclusion

This compound is a powerful and enabling reagent in the synthetic chemist's toolkit. Its well-defined synthesis and stable nature, coupled with its utility in sophisticated transformations like iterative cross-coupling, make it a valuable asset for the construction of novel molecular architectures. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its successful application in research and development.

References

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

Chemdad. (n.d.). 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl-. Chemdad. Accessed January 20, 2026. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Accessed January 20, 2026. [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. InnoPharmChem. Accessed January 20, 2026. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Bour, C., Gandon, V., & Suffert, J. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 86(24), 18066–18076. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. chemscene.com [chemscene.com]

- 3. 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl- Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound [myskinrecipes.com]

- 5. labsolu.ca [labsolu.ca]

- 6. nbinno.com [nbinno.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of (Dichloromethyl)boronic acid pinacol ester: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Pivotal Role of Boronic Esters in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, boronic acids and their corresponding esters have emerged as indispensable synthetic intermediates.[1][2] Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures, enabling the efficient synthesis of novel therapeutic agents.[3] Among the vast array of available boronic esters, (Dichloromethyl)boronic acid pinacol ester stands out as a key reagent for the introduction of a dichloromethyl group, a motif of growing interest in medicinal chemistry. This guide provides an in-depth technical overview of the synthesis, mechanism, and practical considerations for this valuable building block, tailored for researchers, scientists, and drug development professionals. The pinacol ester, in particular, offers a balance of reactivity and stability, making it a preferred choice for many synthetic applications.[3]

Strategic Synthesis via Matteson Homologation

The most robust and widely employed method for the synthesis of (Dichloromethyl)boronic acid pinacol ester is the Matteson homologation. This powerful reaction allows for the stereoselective one-carbon extension of a boronic ester, in this case, the conversion of a suitable boronic acid precursor to the desired dichloromethyl derivative.[4][5] The process involves the reaction of a boronic ester with dichloromethyllithium, a highly reactive carbenoid species.[6]

Reaction Mechanism: A Stepwise Perspective

The Matteson homologation proceeds through a well-defined mechanistic pathway, the understanding of which is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of Dichloromethyllithium: The reaction is initiated by the deprotonation of dichloromethane using a strong, non-nucleophilic base, typically an organolithium reagent such as n-butyllithium, at very low temperatures (-100 °C). This generates the highly unstable dichloromethyllithium carbenoid in situ.[6]

-

Ate Complex Formation: The dichloromethyllithium then acts as a nucleophile, attacking the electrophilic boron atom of a boronic acid precursor (in this case, derived from trimethyl borate) to form a tetracoordinate boronate "ate" complex.[7]

-

1,2-Metallate Rearrangement: This is the key bond-forming step. The ate complex undergoes a 1,2-metallate rearrangement, where one of the chloro-substituted methyl groups migrates from the boron to the adjacent carbon, displacing a methoxy group from the trimethyl borate. This rearrangement is the cornerstone of the homologation process.

-

Esterification: The resulting (dichloromethyl)boronic acid is a relatively unstable intermediate and is typically not isolated. It is directly converted to the more stable pinacol ester by reaction with pinacol in the presence of a drying agent like magnesium sulfate.[8]

Below is a visual representation of the synthetic workflow:

Detailed Experimental Protocol

The following protocol is adapted from a robust and verified procedure published in Organic Syntheses, ensuring reproducibility and safety.[8]

Part A: Synthesis of (Dichloromethyl)boronic acid

-

Apparatus Setup: A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a 125-mL addition funnel with an argon inlet, an overhead mechanical stirrer, and a rubber septum with an argon outlet and a temperature probe.

-

Initial Reagents: The flask is charged with dry tetrahydrofuran (200 mL) and dry dichloromethane (10.0 mL, 156 mmol) via cannula and syringe, respectively.

-

Cooling: The reaction mixture is cooled to –100 °C using an ethanol/liquid nitrogen bath with vigorous stirring.

-

n-Butyllithium Addition: A solution of n-butyllithium (2.5 M in hexanes, 50.7 mL, 127 mmol) is added dropwise over 45 minutes, maintaining the internal temperature at –100 °C. The mixture is stirred for an additional 40 minutes at this temperature.

-

Borate Addition: Trimethyl borate (15.0 mL, 133 mmol) is added in one portion via syringe. The reaction is stirred at –100 °C for 40 minutes.

-

Quenching: The reaction is quenched by the addition of 5 N hydrochloric acid (30 mL) at –100 °C. The cooling bath is then removed, and the mixture is stirred for 1 hour while warming to room temperature.

-

Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude (dichloromethyl)boronic acid as a white solid. This crude product is used directly in the next step without further purification.

Part B: Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Reaction Setup: To the flask containing the crude (dichloromethyl)boronic acid from Part A, under an argon atmosphere, is added a magnetic stir bar and dry dichloromethane (100 mL).

-

Reagent Addition: After complete dissolution of the boronic acid, anhydrous magnesium sulfate (15.3 g, 127 mmol) and pinacol (15.73 g, 133 mmol) are added.

-

Reaction: The heterogeneous mixture is stirred under argon at room temperature for 16 hours.

-

Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by distillation under reduced pressure (108 °C at 23 mmHg) to afford this compound as a colorless liquid, which may solidify upon cooling.[8] A typical yield for this two-step procedure is in the range of 79-89%.[8]

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | 79-89% (over two steps) | [8] |

| Boiling Point | 103 °C (at 20 Torr) | [9] |

| Density | 1.1423 g/mL | [10] |

| Refractive Index | n/D 1.4511 | [10] |

Characterization and Spectroscopic Data

The structure of the final product should be confirmed by standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the twelve equivalent methyl protons of the pinacol group at approximately δ 1.35 ppm and a singlet for the dichloromethyl proton. Based on similar structures, this proton is expected to appear further downfield.[11][12]

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should display a signal for the methyl carbons of the pinacol group around δ 24.9 ppm and a signal for the quaternary carbons of the pinacol group at approximately δ 84.0 ppm. The dichloromethyl carbon signal will also be present, and its chemical shift will be influenced by the attached chlorine and boron atoms.[11][12]

-

¹¹B NMR: Boron-11 NMR spectroscopy is a useful technique for characterizing boronic esters, with a characteristic chemical shift expected for this class of compounds.[13]

Safety and Handling: A Critical Overview

The synthesis of (Dichloromethyl)boronic acid pinacol ester involves the use of hazardous reagents that necessitate strict adherence to safety protocols.

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. It must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

-

Dichloromethyllithium: This in situ generated carbenoid is highly reactive and thermally unstable. It is crucial to maintain the reaction temperature at or below -100 °C during its generation and use to prevent decomposition.

-

Dichloromethane: This is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

General Precautions: All glassware must be thoroughly dried before use to prevent quenching of the organolithium reagents. The reaction should be performed in a fume hood, and an appropriate fire extinguisher (Class D for organometallic fires) should be readily accessible.

Applications in Drug Discovery and Beyond

(Dichloromethyl)boronic acid pinacol ester is a valuable precursor in the synthesis of more complex molecules. Its primary utility lies in its role as a building block for the introduction of the dichloromethyl group, which can then be further functionalized. This moiety is of interest in medicinal chemistry as it can act as a bioisostere for other functional groups and can modulate the electronic and steric properties of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Boronic acids and their esters are known to be inhibitors of various enzymes, and the unique properties of the dichloromethyl group can be exploited in the design of novel enzyme inhibitors.[14][15]

Conclusion

The synthesis of (Dichloromethyl)boronic acid pinacol ester via the Matteson homologation is a reliable and well-established procedure that provides access to a valuable synthetic intermediate for drug discovery and development. A thorough understanding of the reaction mechanism, strict adherence to safety protocols, and careful execution of the experimental procedure are paramount for a successful outcome. This guide provides the necessary technical details and practical insights to empower researchers to confidently incorporate this versatile reagent into their synthetic strategies, ultimately accelerating the discovery of new and improved therapeutics.

References

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for "A general and efficient method for the synthesis of arylboronic acid pinacol esters". [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Schwerk, T., & Pietruszka, J. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 23(1), 20. [Link]

-

Jacobsen, E. N., & coworkers. (2021). Enantioselective Catalytic 1,2-Boronate Rearrangements. Science, 373(6562), 1523-1527. [Link]

-

Schmalz, H.-G., & coworkers. (2023). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal, 29(10), e202203348. [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

ResearchGate. (n.d.). 2.2.3. Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. [Link]

-

ChemicalBook. (n.d.). 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl-. [Link]

-

Organic Syntheses. (n.d.). Homologation of Boronic Esters with Lithiated Epoxides. [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol... [Link]

-

ResearchGate. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. [Link]

-

Webster, L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

Bajusz, D., & K-L., T. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Cardiff University. (n.d.). Stereoselective Organoborate Rearrangement Reactions. [Link]

-

Organic Syntheses. (n.d.). Homologation of Boronic Esters with Lithiated Epoxides. [Link]

-

ResearchGate. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. [Link]

-

The Royal Society of Chemistry. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. [Link]

-

ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... [Link]

-

Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4615. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Enantioselective Catalytic 1,2-Boronate Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl- Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chemscene.com [chemscene.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

An In-Depth Technical Guide to Pinacol (dichloromethyl)boronate (CAS: 83622-41-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pinacol (dichloromethyl)boronate, a versatile and valuable reagent in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the core chemical principles, practical applications, and detailed experimental protocols associated with this compound. It aims to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively and safely utilize this reagent in their work.

Introduction: A Gateway to Novel Molecular Architectures

Pinacol (dichloromethyl)boronate, with the CAS number 83622-41-7, has emerged as a key building block in synthetic organic chemistry.[1] Its utility stems from the unique reactivity of the dichloromethyl group attached to the boron atom, which allows for a range of transformations, most notably in the iterative synthesis of complex chiral molecules. This guide will explore the synthesis, properties, and primary applications of this reagent, providing both the theoretical underpinnings and practical, field-proven insights necessary for its successful implementation in a laboratory setting.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use and safe handling. The key properties of Pinacol (dichloromethyl)boronate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 83622-41-7 | [2] |

| Molecular Formula | C₇H₁₃BCl₂O₂ | [2] |

| Molecular Weight | 210.89 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 103 °C at 20 Torr | [1] |

| Density | 1.1423 g/cm³ | |

| Refractive Index (n/D) | 1.4511 |

Synthesis of Pinacol (dichloromethyl)boronate

The reliable synthesis of Pinacol (dichloromethyl)boronate is a critical first step for its application. A well-established, three-step procedure starting from dichloromethane provides a practical route to this reagent.[3]

Experimental Protocol: A Three-Step Synthesis[4]

Step A: (Dichloromethyl)boronic acid (1)

-

To a flame-dried 1-L, three-necked, round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a temperature probe, add dry tetrahydrofuran (200 mL) and dry dichloromethane (10.0 mL, 156 mmol).

-

Cool the reaction mixture to -100 °C in an ethanol/liquid nitrogen bath.

-

Slowly add a solution of n-butyllithium (2.5 M in hexanes, 50.7 mL, 127 mmol) dropwise over 45 minutes, maintaining the internal temperature at -100 °C.

-

Stir the mixture at this temperature for an additional 40 minutes.

-

Add trimethyl borate (15.0 mL, 133 mmol) in one portion.

-

Stir the reaction mixture at -100 °C for 40 minutes.

-

Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (dichloromethyl)boronic acid.

Step B: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2)

-

To the flask containing the crude (dichloromethyl)boronic acid from Step A, add dry dichloromethane (100 mL), anhydrous magnesium sulfate (15.3 g, 127 mmol), and pinacol (15.73 g, 133 mmol).

-

Stir the heterogeneous mixture under an argon atmosphere at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation to yield Pinacol (dichloromethyl)boronate as a colorless liquid.

Step C: Optional Conversion to 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3)

For certain applications, the corresponding diiodomethyl derivative is required. This can be achieved through a Finkelstein reaction.

-

In a round-bottomed flask, dissolve the Pinacol (dichloromethyl)boronate (22.8 g, 108 mmol) in dry acetone (230 mL).

-

Add sodium iodide (37.3 g, 249 mmol).

-

Reflux the mixture for 24 hours.

-

After cooling to room temperature, remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with saturated aqueous sodium thiosulfate, dry over anhydrous magnesium sulfate, filter, and concentrate to give the diiodomethyl product.

Figure 1: Synthetic pathway to Pinacol (dichloromethyl)boronate.

Core Application: Iterative Cross-Coupling for Asymmetric Synthesis

A cornerstone application of Pinacol (dichloromethyl)boronate is in the iterative synthesis of asymmetric (secondary) alkyl boronate esters, a powerful methodology developed by the group of Gregory C. Fu.[1] This strategy allows for the controlled, stereospecific construction of chiral centers, which is of immense interest in the synthesis of pharmaceuticals and other complex organic molecules.

The underlying principle of this iterative process involves a Suzuki-Miyaura cross-coupling reaction between an alkyl boronic ester and Pinacol (dichloromethyl)boronate, followed by a subsequent reaction where the newly installed dichloromethyl group is converted into a new stereocenter.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4][5] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is often the rate-determining step and is facilitated by a base.[4] The precise mechanism of transmetalation has been a subject of extensive study, with evidence suggesting the involvement of pre-transmetalation intermediates with Pd-O-B linkages.[5][6]

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

The use of an α-haloboronic ester like Pinacol (dichloromethyl)boronate introduces specific electronic effects that can influence the rate and efficiency of the transmetalation step. The electron-withdrawing nature of the chlorine atoms can affect the nucleophilicity of the carbon atom attached to boron.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Iterative Synthesis of a Secondary Alkyl Boronate Ester

The following is a representative protocol based on the principles established by the Fu group. Researchers should consult the primary literature for specific substrate scope and reaction optimization.

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the starting primary alkyl boronic ester (1.0 equiv), Pinacol (dichloromethyl)boronate (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Solvent and Base: Add a degassed solvent, typically a mixture of toluene and water (e.g., 10:1 v/v), followed by a base such as K₃PO₄ (3.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: After filtration, concentrate the solution under reduced pressure. The resulting crude product, the α-dichloromethyl substituted boronic ester, can be purified by flash column chromatography on silica gel.

This newly formed α-dichloromethyl boronic ester can then be subjected to a second cross-coupling reaction with a Grignard reagent in the presence of a suitable catalyst to introduce a second, different organic group, thereby creating a chiral center.

Application as a Dichloromethylating Agent

Beyond its use in iterative cross-coupling, Pinacol (dichloromethyl)boronate can also serve as a dichloromethylating agent. This application is particularly useful for the synthesis of gem-dichloro compounds, which are valuable intermediates in organic synthesis.

Dichloromethylation of Aldehydes

A key transformation is the reaction with aldehydes to form dichloromethylated carbinols. This reaction typically proceeds via the formation of a boron-ate complex, followed by the transfer of the dichloromethyl group to the electrophilic carbonyl carbon.

Proposed Mechanistic Pathway:

-

Ate-Complex Formation: A nucleophile, such as an organolithium or Grignard reagent, adds to the boron atom of Pinacol (dichloromethyl)boronate to form a tetracoordinate "ate" complex. This increases the nucleophilicity of the dichloromethyl group.

-

Nucleophilic Attack: The dichloromethyl group of the ate-complex attacks the carbonyl carbon of the aldehyde.

-

Rearrangement and Hydrolysis: A subsequent rearrangement and aqueous workup yield the dichloromethylated alcohol.

Figure 3: Proposed pathway for the dichloromethylation of an aldehyde.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions are essential when working with Pinacol (dichloromethyl)boronate.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. The reagent is combustible and should be kept away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Pinacol (dichloromethyl)boronate is a powerful and versatile reagent with significant applications in modern organic synthesis. Its role in the iterative, stereospecific synthesis of chiral centers has opened new avenues for the construction of complex molecules. Furthermore, its utility as a dichloromethylating agent adds to its synthetic value. By understanding the fundamental principles of its reactivity and adhering to safe laboratory practices, researchers can effectively leverage this reagent to advance their synthetic goals in drug discovery and materials science.

References

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Accounts of Chemical Research, 49(5), 965-977. [Link]

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Denmark, S. E., & Smith, R. C. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(4), 1315-1326. [Link]

-

Chemdad. (n.d.). 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl-. Retrieved from [Link]

Sources

- 1. 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl- Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemscene.com [chemscene.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ideals.illinois.edu [ideals.illinois.edu]

An In-depth Technical Guide to 2-(Dichloromethyl)dioxaborolane: Properties, Synthesis, and Handling for the Research Professional

This guide provides a comprehensive overview of the physical and chemical properties of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key technical data with practical insights into its handling, synthesis, and characterization.

Introduction: A Key Building Block in Synthesis

This compound, also known as dichloromethyl pinacol boronate, is an important organoboron compound. Its utility lies in its capacity to serve as a precursor to a variety of functionalized molecules, making it a valuable tool in the construction of complex chemical architectures. Understanding its physical properties is paramount for its effective and safe use in the laboratory.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is the foundation of its successful application in research and development. This section details the key physicochemical characteristics of 2-(dichloromethyl)dioxaborolane.

General Properties

This compound's identity and fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 83622-41-7 | [1] |

| Molecular Formula | C₇H₁₃BCl₂O₂ | [1] |

| Molecular Weight | 210.89 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or a low-melting solid.[2][3] | [2][3] |

Thermal and Optical Properties

The thermal and optical properties are crucial for purification, handling, and analytical characterization.

| Property | Value | Source(s) |

| Boiling Point | 103 °C at 20 Torr | [4] |

| Melting Point | A low-melting, amorphous solid upon cooling.[2] A precise melting point is not well-defined. | [2] |

| Density | 1.1423 g/cm³ | [4] |

| Refractive Index (n/D) | 1.4511 | [4] |

| Flash Point | 94 °C | [3] |

Solubility Profile

The solubility of 2-(dichloromethyl)dioxaborolane is a critical parameter for its use in various reaction media. While specific quantitative data is limited, a general solubility profile can be inferred from related pinacol boronate esters.

Pinacol boronate esters generally exhibit good solubility in a range of common organic solvents.[5][6] They are more soluble than their corresponding boronic acids.[5] For a similar pinacol ester, the highest solubility was observed in chloroform, with lower solubility in less polar solvents like methylcyclohexane.[5] It is expected to be soluble in solvents such as dichloromethane and ether, with limited solubility in water.[6]

Chemical Properties and Stability

The reactivity and stability of 2-(dichloromethyl)dioxaborolane are governed by the presence of the dichloromethyl group and the boronate ester functionality.

Hydrolytic Instability

A key characteristic of pinacol boronate esters is their susceptibility to hydrolysis, yielding the corresponding boronic acid and pinacol.[7] This process can be accelerated in the presence of acidic or basic conditions, as well as water.[8] Therefore, anhydrous conditions are recommended for both storage and reactions involving this reagent.

Expert Insight: The Lewis acidic nature of the boron atom makes it susceptible to nucleophilic attack by water. This inherent reactivity necessitates careful handling to prevent premature decomposition, which can affect reaction yields and purity of the desired products. When designing experiments, it is crucial to use dry solvents and an inert atmosphere.

Reactivity

The dichloromethyl group provides a handle for a variety of chemical transformations. It can participate in nucleophilic substitution reactions and serves as a precursor for the corresponding diiodo- derivative, which is used in borocyclopropanation reactions.[2]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step procedure, as detailed in the peer-reviewed literature. The following is an adapted protocol based on a similar synthesis of a related compound.

Synthesis of (Dichloromethyl)boronic Acid

This initial step involves the formation of the boronic acid intermediate.

Methodology:

-

To a flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and temperature probe, add dry tetrahydrofuran (THF) and dichloromethane.

-

Cool the reaction mixture to -100 °C using a liquid nitrogen/ethanol bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the internal temperature at -100 °C.

-

After the addition is complete, stir the mixture at this temperature for 40 minutes.

-

Add trimethyl borate to the reaction mixture.

-

Quench the reaction by adding hydrochloric acid.

Esterification to 2-(Dichloromethyl)dioxaborolane

The crude boronic acid is then esterified with pinacol.

Sources

- 1. chemscene.com [chemscene.com]

- 2. orgsyn.org [orgsyn.org]

- 3. This compound | 83622-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl- Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Pinacolborane [commonorganicchemistry.com]

A-Z Guide to 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Stability, Storage, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of a Niche Reagent

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (Dichloromethyl)boronic Acid Pinacol Ester, is a versatile organoboron compound. Its value lies in the dichloromethyl group, a precursor for generating carbenes or for further functionalization, making it a key building block in the synthesis of complex organic molecules. However, the presence of the boronic ester moiety, specifically the pinacol ester, introduces sensitivities that necessitate rigorous handling and storage protocols to prevent degradation and ensure reaction reproducibility. Boronic esters, while generally more stable than their corresponding boronic acids, are susceptible to hydrolysis.[1] Understanding and mitigating these instabilities are paramount for successful synthetic outcomes.

Chemical Stability Profile

The stability of this compound is primarily influenced by its sensitivity to moisture. The boron atom in the dioxaborolane ring is electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.

Hydrolytic Instability

The principal degradation pathway is the hydrolysis of the pinacol ester to form dichloromethylboronic acid and pinacol (2,3-dimethylbutane-2,3-diol).[1] This process is often reversible but can lead to the formation of boroxines (anhydrides of boronic acids) or other undesired byproducts, ultimately reducing the reagent's efficacy. The high percentage of organic solvent in techniques like hydrophilic interaction liquid chromatography (HILIC) is known to effectively prevent on-column hydrolysis of similar compounds, highlighting the critical role of maintaining anhydrous conditions.[1]

-

Causality: The boron-oxygen bonds in the dioxaborolane ring are polarized, rendering the boron atom susceptible to attack by water molecules. The presence of acidic or basic conditions can catalyze this hydrolysis.

-

Consequence: Degradation of the reagent leads to inaccurate stoichiometry in reactions, lower yields, and the introduction of impurities that can complicate purification. Some boronic acids are known to be unstable, undergoing facile decomposition in polar protic media.[2][3]

Thermal and Photostability

While hydrolytic stability is the primary concern, thermal stress can also impact the reagent. Organoboron compounds can be sensitive to high temperatures, though specific data for this compound is limited. General best practices for storing reactive organic reagents should be followed.[4] There is no specific indication of significant photostability issues, but as a general precaution for all reactive chemicals, storage in opaque or amber containers away from direct light is recommended.[5]

Core Protocols: Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality and reactivity of this compound.

Recommended Storage Conditions

The primary objective of storage is to rigorously exclude atmospheric moisture and maintain an appropriate temperature.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (0–10°C) | Slows potential decomposition pathways. Recommended by suppliers.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. Essential for long-term stability.[7][8] |

| Container | Original Sure/Seal™ or similar septum-sealed, airtight bottle | Provides a robust barrier against the atmosphere and allows for safe transfer via syringe.[9][10] |

| Location | Cool, dry, well-ventilated area away from incompatible materials. | Standard practice for chemical safety to prevent accidental reactions.[11] |

Incompatible Materials

To prevent hazardous reactions and degradation, avoid storing this reagent with the following:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[12]

-

Water/Protic Solvents: Causes hydrolysis, as detailed above.

-

Strong Acids & Bases: Can catalyze decomposition.[11]

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure the reagent is handled under optimal conditions from storage to reaction, minimizing the risk of degradation. This protocol represents a self-validating system by incorporating steps that maintain an inert atmosphere throughout the process.

Diagram: Reagent Handling Workflow

The diagram below illustrates the critical steps for transferring an air- and moisture-sensitive reagent from its storage container to a reaction vessel using Schlenk line techniques.

Caption: Workflow for handling air-sensitive reagents.

Step-by-Step Protocol for Reagent Transfer

This protocol assumes the use of standard Schlenk line or glovebox techniques, which are essential for handling air-sensitive compounds.[13][14]

-

Preparation:

-

Thoroughly dry all glassware (reaction flask, syringe, needles) in an oven (>120°C) for several hours and allow to cool in a desiccator or under a stream of inert gas.

-

Remove the reagent bottle from refrigerated storage and allow it to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[5]

-

-

Inerting the System:

-

Assemble the reaction flask and equip it with a rubber septum. Connect it to a Schlenk line or inert gas manifold.

-

Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of air and moisture.

-

-

Reagent Transfer:

-

Carefully remove the outer cap from the reagent bottle, exposing the septum-sealed crown cap (e.g., Sure/Seal™).[8]

-

To maintain positive pressure within the reagent bottle during withdrawal, insert a needle connected to the inert gas line through the septum.

-

Pierce the septum with a clean, dry, gastight syringe. It is recommended to use a long needle to avoid tipping the bottle.[10]

-

Slowly withdraw the desired volume of the liquid reagent. The solution should be a clear, colorless to almost colorless liquid or a white powder/lump.[6]

-

Swiftly transfer the reagent by inserting the syringe needle through the septum of the prepared reaction flask and dispense the contents.

-

-

Securing and Cleanup:

-

Remove the syringe from the reaction flask, followed by the inert gas inlet needle.

-

Immediately quench the residual reagent in the syringe and needle by drawing up a suitable solvent like isopropanol, followed by water, and then acetone for drying.

-

Replace the outer cap on the reagent bottle. For added long-term protection, wrap the cap and neck of the bottle with Parafilm®.

-

Return the reagent to the recommended refrigerated storage.[6]

-

Conclusion

The synthetic power of this compound is directly coupled to its chemical integrity. Its pronounced sensitivity to hydrolysis mandates a disciplined approach to storage and handling. By implementing the protocols outlined in this guide—centered on the strict exclusion of atmospheric moisture and maintenance under an inert atmosphere—researchers can ensure the reagent's stability, leading to more reliable, reproducible, and successful synthetic outcomes.

References

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. Retrieved January 21, 2026, from [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Borate handling and storage. (n.d.). U.S. Borax. Retrieved January 21, 2026, from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

-

Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved January 21, 2026, from [Link]

-

Organoboron chemistry. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. (2018). MDPI. Retrieved January 21, 2026, from [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Boronic acid pinacol ester deprotection. (2020). Reddit. Retrieved January 21, 2026, from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. Retrieved January 21, 2026, from [Link]

-

How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Storage and management of chemical reagents [djsj.com.cn]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. This compound | 83622-41-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. orgsyn.org [orgsyn.org]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. web.mit.edu [web.mit.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. fishersci.com [fishersci.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling of (Dichloromethyl)boronic Acid Pinacol Ester

Introduction: Acknowledging the Dichotomy of Reactivity and Instability

(Dichloromethyl)boronic acid pinacol ester (CAS No. 83622-41-7) has emerged as a powerful and versatile reagent in modern organic synthesis. Its utility, particularly in the modular, catalytic asymmetric synthesis of alkylboronate esters, has been notably demonstrated in the work of Professor Gregory C. Fu and coworkers.[1][2] This protocol allows for the stereoconvergent construction of chiral alkylboronates, which are stable precursors to a multitude of complex molecules.[1][2][3] However, the very features that make this reagent valuable—the Lewis acidic boron center and the reactive dichloromethyl group—also necessitate a rigorous and informed approach to its handling.

This guide eschews a generic safety checklist in favor of a principle-based approach. It is designed for researchers, scientists, and drug development professionals who not only need to follow protocols but also understand the chemical rationale that underpins them. By comprehending the why behind each precaution, the scientist is better equipped to anticipate hazards, troubleshoot experimental anomalies, and adapt procedures safely.

Section 1: Core Chemical Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its intrinsic properties is paramount. The structure of (Dichloromethyl)boronic acid pinacol ester—a pinacol-protected boronic acid bearing a geminal dichloro group on the alpha-carbon—presents a unique combination of characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for safe laboratory practice, from storage to reaction setup.

| Property | Value | Source(s) |

| CAS Number | 83622-41-7 | [1] |

| Molecular Formula | C₇H₁₃BCl₂O₂ | [1] |

| Molecular Weight | 210.89 g/mol | [1] |

| Appearance | White or colorless to almost colorless powder, lump, or clear liquid | |

| Density | 1.1423 g/mL | [1] |

| Flash Point | 94 °C (201.2 °F) | [1] |

| Refractive Index (n/D) | 1.4511 | [1] |

| Storage Class | 10 - Combustible liquids | [1] |

The Triad of Hazards: Hydrolytic Instability, Electrophilicity, and Halogenated Nature

The primary hazards associated with this reagent can be understood through three key features:

-

Susceptibility to Hydrolysis: The B-O bonds of the pinacol ester are susceptible to cleavage by water. While significantly more stable than the corresponding free boronic acid, the pinacol ester can and will hydrolyze, especially under acidic or basic conditions, or even on exposure to ambient moisture over time.[4] This degradation not only reduces the efficacy of the reagent but also forms boric acid and pinacol, complicating reaction workups and analysis. The mechanism involves the nucleophilic attack of water on the Lewis acidic boron atom.

-

Enhanced Electrophilicity: The presence of two electron-withdrawing chlorine atoms on the alpha-carbon increases the Lewis acidity of the adjacent boron atom. This enhanced electrophilicity is key to its synthetic utility but also implies a heightened reactivity with nucleophiles.[2] Unintended reactions with nucleophilic solvents, additives, or impurities can occur if not properly controlled.

-

Risks of a Halogenated Organic Compound: As a dichlorinated organic molecule, it falls under the category of halogenated hydrocarbons. This classification carries implications for both health and disposal. Inhalation and skin contact should be minimized, and waste must be segregated into designated halogenated waste streams.

Section 2: The Lifecycle of Handling: A Validating Workflow

A self-validating system of protocols ensures that safety is built into every stage of the reagent's use, from procurement to disposal. The following workflow is designed to mitigate the hazards identified in Section 1.

Detailed Step-by-Step Methodologies

Step 2: Storage Protocol

-

Rationale: To prevent hydrolysis from atmospheric moisture.[4]

-

Method:

-

Upon receipt, place the manufacturer's sealed container inside a desiccator or a nitrogen-filled glovebox.

-

For long-term storage, prefer refrigeration in a dry environment.

-

Once opened, tightly reseal the container, wrap the cap/joint with Parafilm®, and store under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).

-

Step 5 & 6: Handling and Reaction Setup

-

Rationale: To maintain an anhydrous environment and prevent contact. The compound is a combustible liquid and incompatible with strong oxidizing agents, acids, and bases.[1][5]

-

Method:

-

Conduct all manipulations within a certified chemical fume hood.

-

Wear appropriate PPE: nitrile gloves, chemical splash goggles conforming to EN166 or NIOSH standards, and a fully buttoned, flame-retardant lab coat.[5]

-

Use oven-dried or flame-dried glassware assembled under a positive pressure of inert gas (Argon or Nitrogen).

-

Use anhydrous solvents dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.

-

Transfer the reagent using dry syringes or cannulas. If weighing solid material, do so rapidly in a draft-free enclosure or a glovebox.

-

Add the reagent to the reaction vessel at the specified temperature under a blanket of inert gas.

-

Step 9: Waste Disposal Protocol

-

Rationale: (Dichloromethyl)boronic acid pinacol ester is a halogenated organic compound. Halogenated waste streams are treated differently from non-halogenated ones due to their potential to form toxic byproducts upon incineration and their environmental persistence.

-

Method:

-

Segregate all waste containing this reagent. This includes residual solid, reaction mixtures, quenching solutions, solvent used for cleaning glassware, and contaminated consumables (e.g., gloves, weighing paper, pipette tips).

-

Collect all such waste in a designated, clearly labeled "Halogenated Organic Waste" container.

-

The container must be made of a compatible material (e.g., polyethylene) and kept tightly closed when not in use.

-

Do not mix with non-halogenated waste, strong acids, bases, or oxidizers in the waste container.

-

Follow all local and institutional regulations for hazardous waste disposal.

-

Section 3: Field-Proven Application Protocol

Understanding the reagent's handling in the context of a validated synthetic procedure provides invaluable insight. The following protocol is adapted from the work of Fu et al., demonstrating the nickel-catalyzed stereoconvergent coupling of an organozinc reagent with an α-haloboronate.[2]

Exemplar Reaction: Asymmetric Alkylation of (Dichloromethyl)boronic Acid Pinacol Ester

-

Reaction Scheme: A racemic α-haloboronate (in this case, the title compound can be considered a precursor or analogue) reacts with an organozinc reagent in the presence of a chiral nickel catalyst to yield an enantioenriched alkylboronate ester.

-

Step-by-Step Protocol:

-

Catalyst Preparation: In a nitrogen-filled glovebox, add NiCl₂·glyme (0.02 mmol) and the specified chiral ligand (e.g., a pybox derivative, 0.022 mmol) to an oven-dried vial. Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 1 hour.

-

Reaction Assembly: To a separate oven-dried vial, add (Dichloromethyl)boronic acid pinacol ester (0.5 mmol, 1.0 equiv).

-

Reagent Addition: Under an inert atmosphere, add the prepared catalyst solution to the vial containing the boronate.

-

Initiation: Add the organozinc reagent (e.g., an alkylzinc halide, 1.0 M solution in THF, 1.0 mmol, 2.0 equiv) dropwise to the reaction mixture at the specified temperature (e.g., 0 °C or room temperature).

-

Monitoring: Stir the reaction at the designated temperature. Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing via GC-MS or TLC.

-

Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel. Note: The potential for on-column hydrolysis exists; use of a non-polar eluent system and swift chromatography is recommended.

-

Section 4: Understanding and Mitigating Hydrolysis

The hydrolysis of the pinacol ester to the free boronic acid is arguably the most common non-reaction-related issue encountered. Understanding its mechanism is key to prevention.

Note: The DOT script above is a template. A visual representation of the chemical structures would require image integration, which is not supported here. The diagram illustrates the conceptual flow.

Causality and Prevention:

-

Cause: The vacant p-orbital on the sp²-hybridized boron atom makes it Lewis acidic and susceptible to attack by Lewis bases, such as water.

-

Mechanism: Water attacks the boron atom, forming a tetrahedral (sp³-hybridized) intermediate. This intermediate then undergoes proton transfers and subsequent elimination of the pinacol diol to yield the free boronic acid.

-

Prevention:

-

Rigorous Anhydrous Technique: The most effective preventative measure. Use dry solvents, inert atmospheres, and properly dried glassware.

-

pH Control: Avoid strongly acidic or basic aqueous conditions during workup where possible, as both can catalyze the hydrolysis.[6]

-

Purification Strategy: When performing silica gel chromatography, minimize the contact time of the boronate ester with the silica. Consider using a less polar solvent system or treating the silica gel with a small amount of a neutral organic base (like triethylamine) if compatible with the product.

-

Section 5: Emergency Procedures

Preparedness is a critical component of safety.

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills:

-

Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.

-

Wear full PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

-

Sweep or scoop the absorbed material into a suitable, sealed container for disposal in the halogenated waste stream. Do not allow the material to enter drains.

-

References

-

Schmidt, J., Choi, J., Liu, A. T., Slusarczyk, M., & Fu, G. C. (2016). A general, modular method for the catalytic asymmetric synthesis of alkylboronate esters . Science, 354(6317), 1265–1269. [Link]

-

dichloromethyl pinacolboronate - 83622-41-7 - Structure, Synthesis, Properties . (n.d.). ChemSrc. Retrieved January 21, 2026, from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, Northwestern University. Retrieved January 21, 2026, from [Link]

-

Safe Handling & Disposal of Organic Substances . (n.d.). Science Ready. Retrieved January 21, 2026, from [Link]

-

Santos, W. L., & Guy, R. K. (2004). A Method for the Deprotection of Alkylpinacolyl Boronate Esters . Journal of Organic Chemistry, 69(16), 5315–5317. Published as a U.S. National Institutes of Health (NIH) Public Access Author Manuscript. [Link]

-

Cammidge, A. N., & Perfectly, R. (2007). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH . Tetrahedron Letters, 48(33), 5881-5884. [Link]

-

Patterson, D. E., & Taylor, M. S. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study . The Journal of Organic Chemistry, 83(17), 10483–10492. [Link]

-

Organic Syntheses Procedure: Lithiated Primary Alkyl Carbamates for the Homologation of Boronic Esters . (2011). Organic Syntheses, 88, 247-259. [Link]

Sources

- 1. Organometallic Chemistry: A general, modular method for the catalytic asymmetric synthesis of alkylboronate esters [organometallics.blogspot.com]

- 2. A general, modular method for the catalytic asymmetric synthesis of alkylboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A general, modular method for the catalytic asymmetric synthesis of alkylboronate esters | CiNii Research [cir.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Reactivity of 2-(Dichloromethyl)dioxaborolane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the pursuit of efficient and stereocontrolled carbon-carbon bond formation is a central theme. Among the vast arsenal of reagents available to chemists, organoboron compounds have emerged as exceptionally versatile intermediates, lauded for their stability, low toxicity, and predictable reactivity.[1][2] Within this class, 2-(dichloromethyl)dioxaborolane, particularly the pinacol ester derivative, has carved out a significant niche. This guide provides a deep dive into the reactivity of this reagent, focusing on its mechanistic underpinnings, functional group compatibility, and practical applications in complex molecule synthesis, providing field-proven insights for professionals in research and drug development.

The primary utility of 2-(dichloromethyl)dioxaborolane lies in its role as a cornerstone of the Matteson homologation reaction.[1][3] This powerful transformation allows for the iterative, stereocontrolled extension of a carbon chain by a single carbon atom, installing a versatile boronic ester handle at the new terminus. The resulting α-chloroboronic esters are valuable synthetic intermediates that can be further functionalized with a high degree of stereochemical fidelity.[1][4]

Core Reactivity: The Matteson Homologation

The quintessential reaction of 2-(dichloromethyl)dioxaborolane is its interaction with an existing boronic ester in the presence of a strong, non-nucleophilic base. This process, known as the Matteson homologation, facilitates a one-carbon extension of the organic substituent on the starting boronic ester.

Mechanism of Action

The generally accepted mechanism of the Matteson homologation is a well-defined, multi-step process that is critical to understand for predicting outcomes and troubleshooting reactions.[5]

-

Deprotonation: The process initiates with the deprotonation of dichloromethane by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at very low temperatures (typically -78 °C to -100 °C) to form the highly reactive carbenoid, dichloromethyllithium (LiCHCl2).[5] The choice of base and temperature is critical to prevent decomposition of the carbenoid. Using LDA is often preferable for larger-scale reactions.[5]

-

Boronate Complex Formation: The starting boronic ester, which is electrophilic at the boron center, is attacked by the nucleophilic dichloromethyllithium. This results in the formation of a tetrahedral "ate" complex.[5]

-

1,2-Migration (Rearrangement): The crucial carbon-carbon bond-forming step involves a 1,2-migration of the alkyl or aryl group from the boron atom to the adjacent dichloromethyl carbon, displacing one of the chloride ions. This rearrangement is often promoted by the addition of a Lewis acid, such as zinc chloride (ZnCl2), which facilitates the departure of the chloride leaving group.[5] The stereochemical integrity of the migrating group is retained, and if the starting boronic ester is chiral, the new stereocenter is formed with a high degree of diastereoselectivity, controlled by the chiral auxiliary on the boronic ester.[5]

-

Product Formation: The final product is an α-chloroboronic ester, which has been homologated by one carbon atom.

Visualizing the Matteson Homologation Mechanism

Caption: Key mechanistic steps of the Matteson Homologation reaction.

Reactivity and Chemoselectivity with Common Functional Groups

While the primary reaction of 2-(dichloromethyl)dioxaborolane is with other boronic esters, its utility in complex molecule synthesis necessitates a thorough understanding of its compatibility with other functional groups. The highly reactive nature of the dichloromethyllithium intermediate is the main determinant of chemoselectivity.

| Functional Group | Reactivity with LiCHCl₂ | Compatibility | Causality and Field-Proven Insights |

| Alcohols (-OH) | High | No (Protection Required) | Alcohols possess an acidic proton that will be readily deprotonated by dichloromethyllithium, quenching the reagent. Standard protecting groups like silyl ethers (TMS, TBS, TIPS) or benzyl ethers are essential. |

| Amines (-NH₂, -NHR) | High | No (Protection Required) | Similar to alcohols, primary and secondary amines have acidic protons and will be rapidly deprotonated. Protection, for example as carbamates (Boc, Cbz) or amides, is necessary. |

| Aldehydes (-CHO) | High | No (Protection Required) | The carbanionic nature of LiCHCl₂ makes it highly nucleophilic towards the electrophilic carbonyl carbon of aldehydes, leading to addition products. Protection as an acetal or dithiane is required. |

| Ketones (C=O) | High | No (Protection Required) | Ketones are also susceptible to nucleophilic attack by LiCHCl₂. Protection as a ketal is the standard approach to prevent side reactions. |

| Esters (-COOR) | Moderate to High | Generally No (Potential for Side Reactions) | Esters are less electrophilic than aldehydes or ketones but can still react with LiCHCl₂ to form α,α-dichloro ketones after workup. For sensitive substrates, conversion to a less reactive group may be needed. |

| Amides (-CONR₂) | Low to Moderate | Often Compatible | Amides are generally poor electrophiles and are often compatible with the reaction conditions, especially at low temperatures. However, substrates with acidic N-H protons must be protected. |

| Nitriles (-C≡N) | Low | Generally Compatible | The nitrile group is typically unreactive towards dichloromethyllithium under standard Matteson homologation conditions.[6] |

| Halides (Aryl/Alkyl) | Low | Generally Compatible | Aryl and alkyl halides (Cl, Br, I) are usually stable. The reaction conditions are not conducive to nucleophilic substitution or metal-halogen exchange at low temperatures.[6] |

| Ethers (-OR) | Very Low | Highly Compatible | Ethers, including common protecting groups like MOM, BOM, and benzyl ethers, are highly stable and compatible. |

| Olefins (C=C) | Very Low | Highly Compatible | Isolated carbon-carbon double and triple bonds are unreactive towards dichloromethyllithium. |

Expert Insight: The success of a Matteson homologation in a complex, polyfunctionalized molecule is overwhelmingly dependent on a robust protecting group strategy. The low reaction temperature (-78 to -100 °C) is key to kinetic control, minimizing side reactions with less reactive functional groups like esters and amides.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This procedure is adapted from established synthetic methods.[7]

Objective: To prepare the pinacol ester of (dichloromethyl)boronic acid, the key reagent for subsequent homologations.

Materials:

-

(Dichloromethyl)boronic acid

-

Pinacol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dry Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottomed flask, magnetic stirrer, etc.)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 250 mL round-bottomed flask equipped with a magnetic stir bar and allow it to cool under a stream of argon or nitrogen.

-

Reagent Addition: To the flask, add crude (dichloromethyl)boronic acid (1.0 equiv), followed by dry dichloromethane (approx. 0.8 M solution). Stir until the boronic acid is fully dissolved.

-

Drying and Esterification: Add anhydrous magnesium sulfate (1.0 equiv) and pinacol (1.05 equiv) to the solution.

-

Reaction: Stir the resulting heterogeneous mixture vigorously under argon at room temperature for 16 hours. The MgSO₄ scavenges the water produced during the esterification, driving the reaction to completion.

-